JNJ-3534 is a small molecule compound developed by Phenex Pharmaceuticals and Janssen Pharmaceuticals, primarily classified as an antipsoriatic agent. It functions as an inverse agonist of the retinoic acid receptor gamma, specifically targeting the nuclear receptor subfamily 1 group F member 3. This compound is currently under investigation for its potential therapeutic applications in treating psoriasis and other immune system diseases, although it has not advanced beyond Phase 1 clinical trials as of the latest updates .
The synthesis of JNJ-3534 involves advanced organic chemistry techniques, although specific details on its synthetic pathway are not extensively documented in available literature. General methods for synthesizing similar compounds often include:
While detailed methodologies specific to JNJ-3534 synthesis are scarce, these techniques represent common approaches in the field of medicinal chemistry .
The molecular formula of JNJ-3534 is . Its structure features a complex arrangement that includes a chlorinated aromatic ring and multiple nitrogen atoms, which are characteristic of its function as a receptor antagonist. The InChIKey for JNJ-3534 is GYIYLCYWODFEMW-GDLZYMKVSA-N, which provides a unique identifier for its chemical structure .
The chemical reactivity of JNJ-3534 can be inferred from its structural components. As an inverse agonist, it likely engages in specific interactions with the retinoic acid receptor gamma, which may involve:
Further studies would be necessary to elucidate specific reaction pathways and mechanisms involved in its interaction with biological targets .
JNJ-3534 operates primarily through antagonism at the retinoic acid receptor gamma. This mechanism involves:
Data supporting these mechanisms are derived from pharmacological studies highlighting the role of retinoic acid receptors in immune modulation .
The physical and chemical properties of JNJ-3534 are critical for understanding its behavior in biological systems:
Specific data on these properties are not widely published but are typically evaluated during the drug development process .
JNJ-3534's primary application lies in its potential use as a treatment for psoriasis, an autoimmune skin condition characterized by rapid skin cell proliferation. Its mechanism suggests that it could effectively modulate immune responses associated with this disease. Additionally, ongoing research may explore its utility in other immune-mediated disorders due to its action on nuclear receptors involved in inflammation .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4